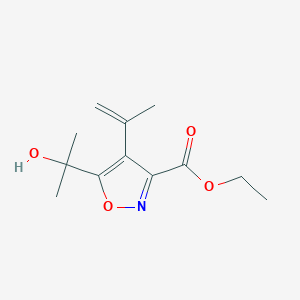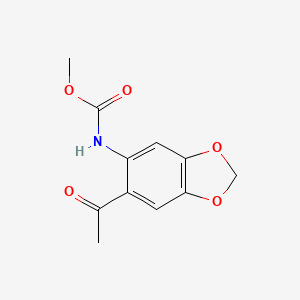![molecular formula C21H19Cl2N3O4S B14943235 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione](/img/structure/B14943235.png)
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a piperidine ring, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the piperidine ring: This step involves the reaction of a suitable piperidine derivative with the pyrrole intermediate.
Attachment of the chlorophenyl groups: This is usually done through electrophilic aromatic substitution reactions, where chlorobenzene derivatives are introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorophenyl)piperidin-4-ol: Shares the piperidine and chlorophenyl groups but lacks the pyrrole ring.
1-(4-chlorophenyl)biguanide hydrochloride: Contains the chlorophenyl group but has a different core structure.
1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane: Contains chlorophenyl groups but has a different overall structure.
Uniqueness
1-(4-chlorophenyl)-3-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}amino)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, a piperidine ring, and chlorophenyl groups
Eigenschaften
Molekularformel |
C21H19Cl2N3O4S |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H19Cl2N3O4S/c22-14-1-5-17(6-2-14)26-20(27)13-19(21(26)28)24-16-9-11-25(12-10-16)31(29,30)18-7-3-15(23)4-8-18/h1-8,13,16,24H,9-12H2 |
InChI-Schlüssel |
ZNZFBWWTCINZSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![methyl 3-(3-hydroxy-6-{[(4-methoxyphenyl)sulfanyl]methyl}-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943185.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)

![1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
